molecular formula C16H13FN2O4S2 B11053804 4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide

4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide

Cat. No.: B11053804
M. Wt: 380.4 g/mol
InChI Key: XINRXPIEBXLVBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluoronitrobenzene with naphthalene-1-sulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then subjected to reduction and sulfonation reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging applications.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to changes in pH regulation and ion transport, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide stands out due to its unique combination of a fluorine atom and a naphthalene sulfonamide moiety.

Properties

Molecular Formula

C16H13FN2O4S2

Molecular Weight

380.4 g/mol

IUPAC Name

4-fluoro-N-(4-sulfamoylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H13FN2O4S2/c17-15-9-10-16(14-4-2-1-3-13(14)15)25(22,23)19-11-5-7-12(8-6-11)24(18,20)21/h1-10,19H,(H2,18,20,21)

InChI Key

XINRXPIEBXLVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F

Origin of Product

United States

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